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Compound Focus: TAS0728

CAS No.: 2088323-16-2

Cat. No.: S544575

The table below summarizes the key design and outcomes of the first-in-human Phase I study of TAS0728
(NCT03410927) [1] [2].

Trial Aspect Description

Trial Identifier NCT03410927 [1]

Study Design Open-label, dose-escalation, Phase | [2]

Patient Population 19 patients with advanced solid tumors harboring HER2 or HER3

aberrations [1]

Dosing Regimen Orally, twice daily (BID), in 21-day cycles [1]
Planned Dose Levels 50 mg, 100 mg, 200 mg, 400 mg, 600 mg, and 800 mg BID [2]
Tested Dose Levels 50 mg, 100 mg, 150 mg, and 200 mg BID [1]

Dose-Limiting Toxicity (DLT) Grade 3 diarrhea (lasting >48 hours, unresponsive to medication) [1]

Serious Adverse Event One fatal cardiac arrest at 150 mg BID (possibly related to TAS0728)
[1]

Maximum Tolerated Dose Not determined [1]

(MTD)

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s544575?utm_src=pdf-body
https://www.smolecule.com/products/s544575?utm_src=pdf-interest
https://www.smolecule.com/products/s544575?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33774767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8426237/
https://pubmed.ncbi.nlm.nih.gov/33774767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8426237/
https://pubmed.ncbi.nlm.nih.gov/33774767/
https://pubmed.ncbi.nlm.nih.gov/33774767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8426237/
https://pubmed.ncbi.nlm.nih.gov/33774767/
https://pubmed.ncbi.nlm.nih.gov/33774767/
https://pubmed.ncbi.nlm.nih.gov/33774767/
https://pubmed.ncbi.nlm.nih.gov/33774767/
https://www.smolecule.com/products/s544575?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Trial Aspect

Study Outcome

Description

Terminated due to unacceptable toxicity [1]

Key Safety and Efficacy Findings

¢ Toxicity Profile: The primary DLT was Grade 3 diarrhea. At the 150 mg BID dose level, one patient

experienced a fatal cardiac arrest 21 days after starting treatment. The temporal association led
investigators to consider a possible causal link to TAS0728, which was a key factor in the study's

termination [1] [3].

¢ Antitumor Activity: Despite the safety concerns, evidence of clinical activity was observed. Among

14 patients evaluable for response, two achieved a partial response, indicating that TAS0728 did
have biological activity against the targeted tumors [1].

Preclinical Pharmacology of TAS0728

The following table details the known preclinical characteristics of TAS0728, which informed the clinical

trial design [4] [5].

Parameter

Preclinical Data

Mechanism of Action

Primary Molecular Target

Reported IC50 (HER2)

Selectivity

Primary Preclinical Model

Oral, covalent-binding (irreversible), selective HERZ2 inhibitor [4]

HER2 (Human Epidermal Growth Factor Receptor 2) [4]

13 nM (cell-free assay) [4]

High specificity for HER2 over wild-type EGFR [2]

HER2-amplified breast cancer cell lines and xenograft mouse models [4]

Experimental Protocol & Workflow Logic
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The diagram below illustrates the logic and outcomes of the dose-escalation protocol used in the Phase I

study.
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Phase | Dose Escalation
Study Start

Cohort 1:
50 mg BID

Cohort 2:
100 mg BID

Cohort 3:
200 mg BID

DLT Observed:
2 Patients with
Grade 3 Diarrhea

Dose De-escalation

Cohort 4:
150 mg BID

DLT Observed: Serious Adverse Event: Evidence of Activity:
1 Patient with 1 Fatal Cardiac Arrest > Partial Res onseyé
Grade 3 Diarrhea (Possibly Related) P

Study Termination
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MTD Not Determined

Click to download full resolution via product page

Diagram 1: Logic flow of the TAS0728 Phase I dose-escalation trial, highlighting key decisions and

outcomes.

Interpretation and Application Notes

For researchers and drug development professionals, the case of TAS0728 offers critical insights:

e Balancing Potency and Safety: TAS0728 was designed as a highly potent, covalent HER2 inhibitor
with selectivity over EGFR to avoid the dose-limiting skin and gastrointestinal toxicities common to
pan-ErbB inhibitors [2]. However, the severe diarrhea and a fatal cardiac event demonstrate that off-
target or on-target toxicities can still emerge and must be carefully monitored.

¢ Protocol Adaptations: The study followed a standard 3 + 3 design. The occurrence of DLTs at 200
mg BID correctly triggered a de-escalation to 150 mg BID. The subsequent serious toxicity at this
lower dose led the sponsor to conclude that the risk-benefit profile was unfavorable, resulting in study
termination [1]. This underscores the critical role of clear stopping rules in trial protocols.

¢ Incomplete Dose-Finding: The maximum tolerated dose (MTD) and the recommended Phase II
dose (RP2D) were not established for TAS0728. Therefore, the provided information serves as a
cautionary case study on the challenges of dose escalation for novel targeted therapies, rather than a
definitive dosing protocol [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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scheme]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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